molecular formula AgH12O4+4 B1238588 tetraaquasilver(II)

tetraaquasilver(II)

Cat. No.: B1238588
M. Wt: 183.96 g/mol
InChI Key: QBDAFJKBWRVDNW-UHFFFAOYSA-R
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Description

Tetraaquasilver(II), theoretically formulated as [Ag(H₂O)₄]²⁺, is a hypothetical or poorly documented coordination complex due to the rarity of silver in the +2 oxidation state. Silver(II) is highly oxidizing and typically unstable in aqueous solutions, making its isolation challenging . Most literature referencing "tetraaquasilver(II)" appears to stem from misattributions or typographical errors. For instance, and erroneously title a study on a zinc(II) complex ([Zn(HC₄O₄)₂(OH₂)₄]) as involving silver(II), highlighting the need for careful verification of sources .

Properties

Molecular Formula

AgH12O4+4

Molecular Weight

183.96 g/mol

IUPAC Name

tetraoxidanium;silver

InChI

InChI=1S/Ag.4H2O/h;4*1H2/p+4

InChI Key

QBDAFJKBWRVDNW-UHFFFAOYSA-R

Canonical SMILES

[OH3+].[OH3+].[OH3+].[OH3+].[Ag]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Tetraaqua Metal(II) Complexes

Structural and Crystallographic Properties

Tetraaqua metal(II) complexes typically adopt octahedral geometries, with four water molecules and two anionic ligands in a trans configuration. Key structural parameters for well-characterized complexes are compared below:

Metal Center Complex Formula Coordination Geometry Avg. M–O Bond Length (Å) Space Group Reference
Zn²⁺ [Zn(HC₄O₄)₂(OH₂)₄] Octahedral ~2.0 (estimated) P-1
Cu²⁺ [Cu(H₂O)₄][Cu₂C₅₀H₅₅O₁₅]₂ Distorted Octahedral 1.919–1.946 PUKMIT
Fe²⁺ [Fe(HC₄O₄)₂(OH₂)₄] Octahedral ~2.0 (isomorphous to Zn) P-1
  • Zinc(II): The [Zn(HC₄O₄)₂(OH₂)₄] complex () crystallizes in the triclinic P-1 space group. The Zn²⁺ center is octahedrally coordinated by four water molecules and two monodentate monosquarate (HC₄O₄⁻) ligands. Intermolecular O–H···O hydrogen bonds form infinite 1D chains .
  • Copper(II) : Tetraaquacopper(II) complexes exhibit Jahn-Teller distortions due to Cu²⁺’s d⁹ configuration, leading to elongated M–O bonds (e.g., 1.930 Å in [Cu(H₂O)₄]²⁺ with oxalate ligands) .
  • Silver(II): No definitive crystal structures for [Ag(H₂O)₄]²⁺ exist in the provided evidence. Hypothetically, Ag²⁺’s larger ionic radius (∼1.08 Å vs.

Thermal Stability and Decomposition

  • Zn²⁺ Complex: Thermal decomposition of [Zn(HC₄O₄)₂(OH₂)₄] yields ZnO nanoparticles (∼22 nm) via dehydration, as shown by TG/DSC studies .
  • Cu²⁺ Complexes : Decomposition often produces CuO or mixed oxides, with intermediates stabilized by ligand frameworks .
  • Ag²⁺ Complex : If synthesized, [Ag(H₂O)₄]²⁺ would likely decompose to AgO or Ag⁰ due to silver(II)’s propensity for reduction .

Hydrogen Bonding and Packing

  • In Zn²⁺ and Fe²⁺ complexes, monosquarate ligands facilitate strong O–H···O hydrogen bonds (2.433–2.450 Å), creating layered or chain-like architectures .
  • Copper(II) complexes often exhibit weaker hydrogen bonds, with packing influenced by counterions like Cl⁻ or oxalate .

Key Research Findings and Data Tables

Table 2: Thermal Decomposition Parameters

Complex Decomposition Pathway Final Product Reference
[Zn(HC₄O₄)₂(OH₂)₄] Dehydration → Zn(HC₄O₄)₂ → ZnO ZnO nanoparticles
[Cu(H₂O)₄]²⁺ (hypothetical) Reduction → AgO/Ag⁰ AgO/Ag⁰ (predicted)

Table 3: Spectroscopic and Analytical Data

Complex IR Bands (cm⁻¹) UV-Vis Absorption (nm) Reference
[Zn(HC₄O₄)₂(OH₂)₄] ν(O–H): 3400–3200 Not reported
[Cu(H₂O)₄]²⁺ ν(Cu–O): 500–600 d-d transitions: ~800

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetraaquasilver(II)

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